

# Mass spectrometry of 3-Bromo-2-methoxy-5-methylpyridine

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## Compound of Interest

**Compound Name:** 3-Bromo-2-methoxy-5-methylpyridine

**Cat. No.:** B1291408

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An In-Depth Technical Guide to the Mass Spectrometry of **3-Bromo-2-methoxy-5-methylpyridine**

This guide provides a comprehensive overview of the mass spectrometric analysis of **3-Bromo-2-methoxy-5-methylpyridine**, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation, and visualization of fragmentation pathways.

## Introduction

**3-Bromo-2-methoxy-5-methylpyridine** ( $C_7H_8BrNO$ ) is a substituted pyridine derivative with a molecular weight of approximately 202.05 g/mol. Mass spectrometry is an essential analytical technique for confirming its identity, assessing its purity, and elucidating its structure. Under electron ionization (EI), the molecule is expected to produce a distinct fragmentation pattern that provides a structural fingerprint. This guide outlines a standard procedure for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and presents a predicted fragmentation pathway based on established chemical principles.

## Experimental Protocol

A detailed methodology for the GC-MS analysis of **3-Bromo-2-methoxy-5-methylpyridine** is provided below.

2.1. Sample Preparation A stock solution of 1 mg/mL is prepared by dissolving 1 mg of **3-Bromo-2-methoxy-5-methylpyridine** in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate. A working standard of approximately 10 µg/mL is then prepared by diluting the stock solution. The sample should be free of particulate matter; centrifugation is recommended if any solids are present.

2.2. Instrumentation A standard Gas Chromatography system coupled to a Mass Spectrometer with a single quadrupole analyzer and an Electron Ionization (EI) source is recommended for this analysis.

#### 2.3. Gas Chromatography (GC) Parameters

- Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separation.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250°C.
- Injection Volume: 1 µL with a splitless injection.
- Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.[1]

#### 2.4. Mass Spectrometry (MS) Parameters

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Mass Range: Scan from m/z 40 to 300.
- Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.[2]

## Predicted Mass Spectrum Data

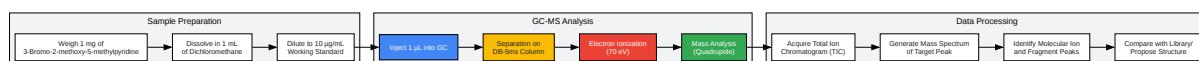
The electron ionization mass spectrum of **3-Bromo-2-methoxy-5-methylpyridine** is predicted to show a characteristic molecular ion peak and several key fragment ions. Due to the presence of bromine, any fragment containing this atom will exhibit a distinctive isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ).[3][4]

Predicted m/z	Proposed Ion Formula	Proposed Structure/Fragment Lost	Predicted Relative Abundance
201/203	$[\text{C}_7\text{H}_8\text{BrNO}]^{+\bullet}$	Molecular Ion ( $\text{M}^{+\bullet}$ )	Moderate
186/188	$[\text{C}_6\text{H}_5\text{BrNO}]^{+\bullet}$	$[\text{M} - \text{CH}_3]^+$	High
172/174	$[\text{C}_6\text{H}_5\text{BrN}]^{+\bullet}$	$[\text{M} - \text{CH}_2\text{O}]^+$	Moderate
122	$[\text{C}_7\text{H}_8\text{NO}]^+$	$[\text{M} - \text{Br}]^+$	High (Base Peak)
94	$[\text{C}_6\text{H}_8\text{N}]^+$	$[\text{M} - \text{Br} - \text{CO}]^+$ or $[\text{M} - \text{Br} - \text{C}_2\text{H}_4]^+$	Moderate
78	$[\text{C}_5\text{H}_4\text{N}]^+$	Pyridine ring fragment	Moderate

## Visualizations

### 4.1. Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis process.

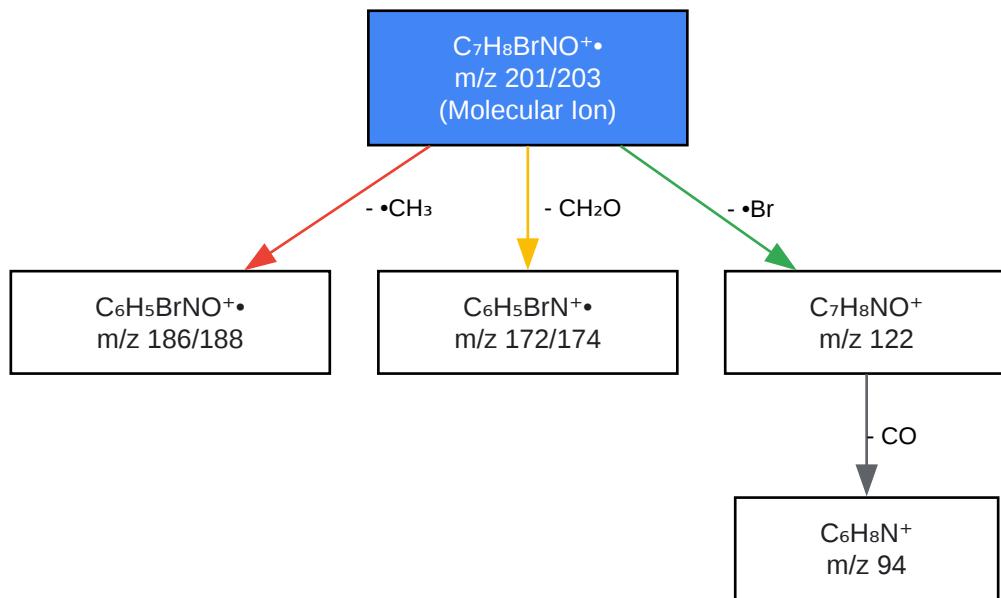


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*Caption: Experimental workflow for GC-MS analysis.*

### 4.2. Proposed Fragmentation Pathway

The fragmentation of **3-Bromo-2-methoxy-5-methylpyridine** is initiated by the removal of an electron to form the molecular ion ( $M^{+\bullet}$ ). Subsequent fragmentation occurs through the cleavage of the weakest bonds to form stable daughter ions.



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*Caption: Proposed EI fragmentation pathway.*

## Interpretation of Fragmentation

The predicted fragmentation pattern provides significant structural information:

- Molecular Ion (m/z 201/203): The presence of a doublet with a 1:1 intensity ratio confirms the presence of one bromine atom in the molecule.[3]
- Loss of a Methyl Radical (m/z 186/188): A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical ( $\bullet\text{CH}_3$ ) from the methoxy group, leading to a stable cation.[3]
- Loss of Formaldehyde (m/z 172/174): Another characteristic fragmentation of methoxy ethers involves the rearrangement and elimination of a neutral formaldehyde ( $\text{CH}_2\text{O}$ ) molecule.

- Loss of a Bromine Radical (m/z 122): Cleavage of the C-Br bond, which is relatively weak, results in the loss of a bromine radical ( $\cdot\text{Br}$ ).<sup>[1]</sup> This fragment is often the base peak in the spectrum of bromo-aromatic compounds due to the formation of a stable pyridinium cation.
- Further Fragmentation (m/z 94): The ion at m/z 122 can undergo further fragmentation, such as the loss of carbon monoxide (CO), a common pathway for pyridinium cations, to yield the fragment at m/z 94.

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